2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid
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Overview
Description
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid is a complex organic compound characterized by the presence of an imidazole ring substituted with phenyl groups and a sulfanyl group attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid typically involves multi-step organic reactions. One common approach is the condensation of 4,5-diphenyl-1H-imidazole-2-thiol with phenylacetic acid derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
large-scale synthesis would involve optimization of reaction conditions, purification processes, and possibly the development of continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring and phenyl groups can participate in reduction reactions under appropriate conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the phenylacetic acid moiety can interact with active sites through hydrophobic interactions and electrostatic forces. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 2-(4,5-dihydro-1H-imidazol-2-yl)phenol
Uniqueness
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid is unique due to its specific combination of an imidazole ring, sulfanyl group, and phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H18N2O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C23H18N2O2S/c26-22(27)21(18-14-8-3-9-15-18)28-23-24-19(16-10-4-1-5-11-16)20(25-23)17-12-6-2-7-13-17/h1-15,21H,(H,24,25)(H,26,27) |
InChI Key |
OBHOBVSLIIKJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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